![molecular formula C10H13ClN4 B2541471 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride CAS No. 1172491-02-9](/img/structure/B2541471.png)
2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
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Description
“2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride” is a chemical compound that belongs to the class of triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms and two carbon atoms . They are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and agrochemistry .
Synthesis Analysis
Triazoles can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd(0)-Cu(I) bimetallic catalysis . Another method involves the reaction of phenyl esters of α-azido acids with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols . A sequential C-N bond formation and electro-oxidative N-N coupling enables an efficient synthesis of N2-Aryl 1,2,3-triazoles from readily accessible 2-aminoacrylates and aryldiazonium salts .Scientific Research Applications
- TAZ derivatives have been investigated as bipolar hosts and non-doped deep-blue emitters in organic light-emitting diodes (OLEDs) . Their rigid molecular structures enhance thermal stability, making them promising candidates for next-generation display technologies.
- Researchers have synthesized novel TAZ derivatives and evaluated their anticancer activity . These compounds exhibit potential cytotoxic effects against cancer cells, which could lead to the development of new chemotherapeutic agents.
- TAZ-based compounds have been studied for their antimicrobial activity . Molecular modeling studies suggest interactions with bacterial enzymes, making them interesting candidates for combating microbial infections.
- TAZ derivatives, including 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride , are used in proteomics research . Their unique chemical structure may facilitate protein analysis and identification.
Organic Electronics and Optoelectronics
Anticancer Research
Antimicrobial Properties
Proteomics Research
properties
IUPAC Name |
2-(2-phenyltriazol-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-7-6-9-8-12-14(13-9)10-4-2-1-3-5-10;/h1-5,8H,6-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEGBNNNGPPELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride |
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